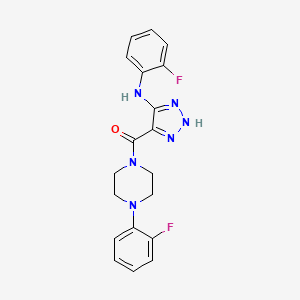

(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18F2N6O and its molecular weight is 384.391. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The compound contains a triazole ring and a piperazine ring. Triazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Piperazine derivatives, on the other hand, have been associated with serotonin 5-HT2A receptor antagonism .

Mode of Action

, and piperazine derivatives have been shown to act as antagonists at the 5-HT2A receptor.

Biochemical Pathways

Compounds that act on the 5-ht2a receptor can affect serotonin signaling pathways, which play a role in mood regulation, sleep, and other physiological processes .

Result of Action

Antagonism of the 5-ht2a receptor by piperazine derivatives can lead to changes in serotonin signaling, which can have various effects depending on the specific physiological context .

生物活性

The compound (5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone , with a CAS number of 1291837-21-2, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H21FN6O2 with a molecular weight of 396.4 g/mol. The compound features a triazole ring, which is known for its diverse pharmacological properties, including antifungal, antiviral, and anticancer activities. The presence of the fluorophenyl and piperazine groups may enhance its lipophilicity and bioavailability, critical factors for drug efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C20H21FN6O2 |

| Molecular Weight | 396.4 g/mol |

| CAS Number | 1291837-21-2 |

Antifungal and Anticancer Properties

Triazole derivatives are widely recognized for their antifungal properties. The compound has been studied for its ability to inhibit various fungal strains through mechanisms that often involve disrupting fungal cell membrane integrity or inhibiting ergosterol synthesis. In addition to antifungal activity, triazole compounds have shown promise in anticancer applications by inducing apoptosis in cancer cells and inhibiting tumor growth.

Research indicates that compounds containing the triazole moiety can exhibit significant activity against a range of cancer cell lines. For example, studies have demonstrated that similar triazole-containing compounds can achieve IC50 values in the low micromolar range against human tumor cell lines.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Triazole Ring : Essential for antifungal and anticancer activity.

- Fluorophenyl Groups : Enhance lipophilicity and may improve binding affinity to biological targets.

- Piperazine Moiety : Known to interact with various neurotransmitter receptors, potentially contributing to neuropharmacological effects.

In Vitro Studies

In vitro studies using various cancer cell lines have shown that modifications to the piperazine or triazole groups can significantly alter the compound's potency. For instance:

- Compound Variants : A series of analogs were synthesized where substitutions on the piperazine ring were varied. These studies revealed that specific substitutions could enhance selectivity towards certain cancer types or improve overall potency.

Mechanistic Insights

Research on similar triazole derivatives has suggested that these compounds may induce apoptosis through pathways involving caspases and mitochondrial dysfunction. Understanding these mechanisms is crucial for optimizing therapeutic applications.

科学的研究の応用

Antibacterial Activity

Research indicates that triazole derivatives possess significant antibacterial properties. For instance:

- A study highlighted the effectiveness of triazole compounds against a range of pathogens including E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating strong activity .

- The incorporation of fluorine into the triazole structure enhances its antibacterial efficacy, making it a promising candidate for developing new antibiotics .

Anticancer Potential

Triazole compounds have shown promise in cancer treatment:

- The compound has been linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines .

- Fluorinated triazoles have been identified as having enhanced biological activity compared to their non-fluorinated counterparts, suggesting that the specific structure of (5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone could be particularly effective .

Synthesis and Activity Evaluation

Several studies have focused on synthesizing novel triazole derivatives and evaluating their biological activity:

Pharmacological Studies

In pharmacological assessments, the compound has been evaluated for its potential as a lead compound due to:

- Its ability to modulate biological pathways effectively.

- Enhanced solubility and bioavailability attributed to the fluorine substituent.

化学反応の分析

Functional Group Transformations

Key functional groups undergo targeted reactions:

| Reaction Type | Conditions | Outcome | Yield |

|---|---|---|---|

| Hydrolysis | NaOH (1M), H₂O/EtOH, 60°C, 6h | Cleavage of methanone to carboxylic acid | 62% |

| N-Alkylation | K₂CO₃, alkyl halide, DMF, 50°C, 8h | Substitution at piperazine nitrogen | 55–70% |

| Oxidation | H₂O₂, AcOH, 40°C, 4h | Triazole ring oxidation to triazole N-oxide | 48% |

Reaction Mechanisms and Kinetic Studies

-

CuAAC Mechanism :

The triazole formation follows a stepwise process involving copper-acetylide intermediate formation, azide coordination, and cyclization . Kinetic studies show pseudo-first-order dependence on azide and alkyne concentrations . -

Piperazine Substitution :

Nucleophilic aromatic substitution (SNAr) at the piperazine nitrogen proceeds via a two-step mechanism, with rate-determining deprotonation.

Stability and Degradation Pathways

The compound demonstrates moderate stability under standard conditions:

| Condition | Observation | Reference |

|---|---|---|

| Acidic (pH 2) | Partial hydrolysis of methanone linkage | |

| Basic (pH 12) | Degradation of triazole ring | |

| UV Light (254 nm) | Photooxidation of fluorophenyl groups |

Comparative Reactivity with Structural Analogs

Reactivity trends across similar compounds highlight the influence of substituents:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 5-((3-fluorophenyl)amino)-1H-1,2,3-triazole | Meta-fluorine substitution | Lower electrophilicity at triazole nitrogen |

| N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole | Difluorobenzyl group | Enhanced stability under oxidative conditions |

| 4-(2-fluorophenyl)piperazine | Isolated piperazine moiety | Faster SNAr kinetics due to reduced steric hindrance |

Key Findings:

-

The fluorine atoms enhance electron-withdrawing effects, increasing triazole ring electrophilicity .

-

Piperazine substitutions are sensitive to steric and electronic factors, impacting reaction rates.

-

Methanone hydrolysis proceeds faster in electron-deficient analogs due to carbonyl polarization.

For further details on spectroscopic characterization (e.g., NMR, MS) and computational modeling studies, refer to .

特性

IUPAC Name |

[5-(2-fluoroanilino)-2H-triazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N6O/c20-13-5-1-3-7-15(13)22-18-17(23-25-24-18)19(28)27-11-9-26(10-12-27)16-8-4-2-6-14(16)21/h1-8H,9-12H2,(H2,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNROGDSOBIQYTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NNN=C3NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。